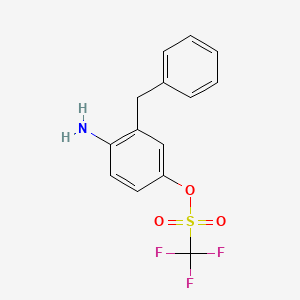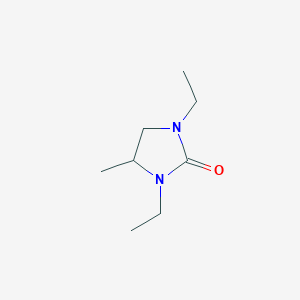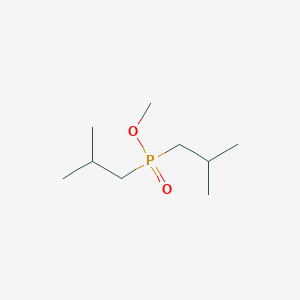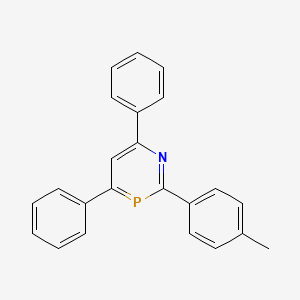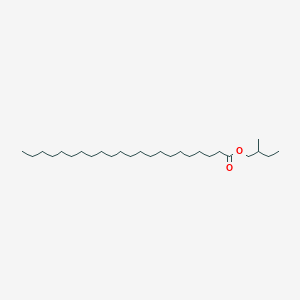![molecular formula C14H19N3O B14318921 (2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide CAS No. 106055-66-7](/img/structure/B14318921.png)
(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide is an organic compound characterized by its unique structural features, including imine groups and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide typically involves the condensation of appropriate amines and aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the imine bonds. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-(Naphthalen-2-yl)iminomethylphenol: Similar in having an imine group and aromatic ring.
(2E)-2-[Methyl(oxido)imino]-1(2H)-acenaphthylenone: Shares the imine functionality.
(S)-2-aminobutanamide hydrochloride: Contains an amide group and is structurally related.
Eigenschaften
CAS-Nummer |
106055-66-7 |
|---|---|
Molekularformel |
C14H19N3O |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
3-methylimino-N-phenyl-2-propan-2-yliminobutanamide |
InChI |
InChI=1S/C14H19N3O/c1-10(2)16-13(11(3)15-4)14(18)17-12-8-6-5-7-9-12/h5-10H,1-4H3,(H,17,18) |
InChI-Schlüssel |
JANSADLLPKCDDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N=C(C(=NC)C)C(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


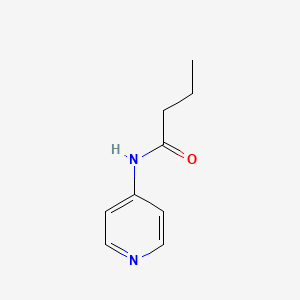
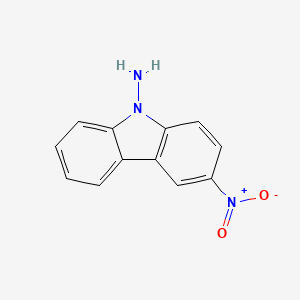
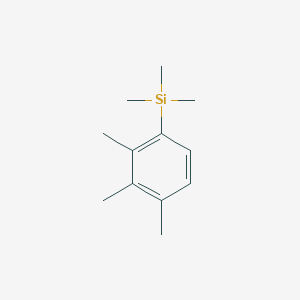
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
